molecular formula C7H13BrN2 B7983903 1-Methyl-3-propylimidazolium bromide

1-Methyl-3-propylimidazolium bromide

Cat. No.: B7983903
M. Wt: 205.10 g/mol
InChI Key: AJRFBXAXVLBZMP-UHFFFAOYSA-M
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Description

1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It is also known as 3-methyl-1-propyl-1H-imidazol-3-ium bromide . The CAS Number is 85100-76-1 . It is a clear liquid and its color ranges from colorless to slightly pale yellow or reddish yellow .


Synthesis Analysis

This compound can be synthesized from 1-Methylimidazole and 1-Bromopropane . The synthesis process was prepared according to a literature procedure .


Molecular Structure Analysis

The molecular formula of this compound is C7H13BrN2 . The molecular weight is 205.1 . The InChI code is 1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 .


Physical and Chemical Properties Analysis

This compound is a clear liquid with a color that ranges from colorless to slightly pale yellow or reddish yellow . It should be stored in a refrigerator . The specific gravity at 20/20 is 1.36 and the refractive index is 1.56 .

Scientific Research Applications

  • Synthesis and Crystallization of Coordination Polymers : It has been used as a reaction medium for synthesizing and crystallizing coordination polymers, such as in the study by Liao, J. and Huang, W.-C. where it facilitated the formation of a two-dimensional framework (Liao & Huang, 2006).

  • Toxicological Studies : This compound has been evaluated for its toxic effects on biological systems, such as its impact on wheat seedlings, as explored by Liu, P. et al. (Liu et al., 2010).

  • Behavior in Binary Solvent Mixtures : Studies like the one conducted by Sirieix-Plénet, J. et al. have investigated the properties of 1-decyl-3-methylimidazolium bromide in mixtures with water, exploring its behavior as a classical cationic amphiphile (Sirieix-Plénet et al., 2004).

  • Liquid-Crystalline Gel Formation : The addition of water to 1-decyl-3-methylimidazolium bromide results in self-organization and liquid-crystalline gel formation, which was demonstrated by Firestone, M. et al. (Firestone et al., 2002).

  • Conductance Behavior in Aqueous Solutions : Shekaari, H. et al. analyzed the electrical conductivity of 1-alkyl-3-methylimidazolium bromide in aqueous solutions, providing insights into its conductance behavior (Shekaari et al., 2012).

  • Melting and Freezing Behaviors : The melting and freezing behaviors of 1-butyl-3-methylimidazolium bromide have been explored by Nishikawa, K. et al., revealing characteristic thermal behaviors (Nishikawa et al., 2007).

  • Thermodynamic Properties : The study by Paulechka, Y. U. and Blokhin, A. determined the heat capacity and thermodynamic properties of 1-methyl-3-propylimidazolium bromide (Paulechka & Blokhin, 2014).

Safety and Hazards

1-Methyl-3-propylimidazolium Bromide is classified as a warning substance . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRFBXAXVLBZMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85100-76-1
Record name 1-Propyl-3-methylimidazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85100-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

450 g of 1-bromopropane (3.66 mol) are loaded into a 1 l glass reactor. The mixture is heated to 70° C. and then 200 g of 1-methylimidazole (2.44 mol) are poured in dropwise, with stirring. The mixture is left to react for 1 h at 70° C. After returning to room temperature, the mixture is separated by decantation. The bottom ionic liquid phase is recovered, washed with toluene (1×100 ml), and then evaporated under vacuum. 475 g of 1-methyl-3-propylimidazolium bromide are obtained in the form of a yellow liquid. The product is used as a base without further purification.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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